三氟硼酸钾(3-羟基-4-甲基苯基)

描述

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . It is used as a potent boronic acid surrogate in Suzuki Cross-Coupling . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

The synthesis of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate involves the use of organotrifluoroborate salts . The multicomponent reaction of potassium trifluoroborate salts has been highlighted in the synthesis of α-amino esters . The reaction provides direct access to optically active α-amino esters with moderate to good yields .Molecular Structure Analysis

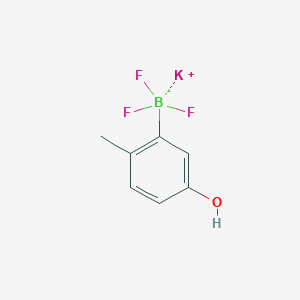

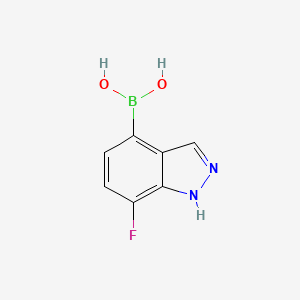

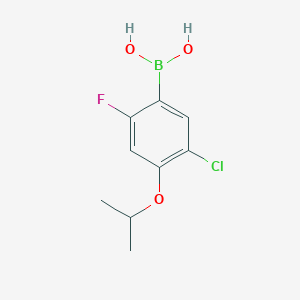

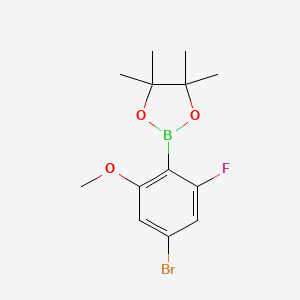

The molecular formula of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is C7H7BF3K . The molecular weight is 198.04 g/mol . The InChI Key is KRWDYXJWQBTBAH-UHFFFAOYSA-N .Chemical Reactions Analysis

In Suzuki Cross-Coupling, organotrifluoroborates like Potassium (3-hydroxy-4-methylphenyl)trifluoroborate are used as potent boronic acid surrogates . The compound is remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is soluble in water . It has a melting point of over 300°C . It is recommended to store the compound in cool dry conditions in well-sealed containers . It is incompatible with strong oxidizing agents .科学研究应用

交叉偶联反应

包括3-羟基-4-甲基苯基变体的芳基三氟硼酸钾用于交叉偶联反应。一项研究表明,它们在无膦条件下,在肟衍生的钯环催化下,在与芳基和杂芳基氯化物的交叉偶联中有效 (Alacid & Nájera, 2008)。

氧化和铃木-宫浦交叉偶联

另一项研究探索了羟基取代的有机三氟硼酸盐的氧化,包括具有 3-羟基-4-甲基苯基基团的那些。该研究指出了它们在保留三氟硼酸酯部分的同时成功氧化,以及它们在随后的铃木-宫浦交叉偶联反应中的应用 (Molander & Petrillo, 2006)。

水解和硼酸释放

对包括 3-羟基-4-甲基苯基衍生物在内的有机三氟硼酸钾试剂的水解的研究表明了它在铃木-宫浦偶联中的应用。该研究揭示了水解速率的复杂性,这取决于各种变量,表明其在控制交叉偶联过程中副反应中的重要性 (Lennox & Lloyd‐Jones, 2012)。

新化合物的合成

三氟硼酸钾(3-羟基-4-甲基苯基)在合成新化合物中也很重要。例如,研究表明它在为各种合成应用(包括钯介导的交叉偶联反应)创建稳定的三氟硼酸盐中的用途 (Molander & Hoag, 2003)。

亲电和亲核反应

研究还深入探讨了芳基三氟硼酸钾在亲电和亲核环境中的反应。例如,已经探索了在铜催化的反应中使用氨水对芳基三氟硼酸钾进行胺化的反应,突出了这些化合物在不同化学环境中的多功能性 (Liesen et al., 2012)。

作用机制

Target of Action

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in many chemical reactions, particularly in the formation of carbon-carbon bonds.

Mode of Action

The compound interacts with its targets (aryl halides) through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid (or trifluoroborate) with an aryl or vinyl halide, catalyzed by a palladium(0) complex . In this case, Potassium (3-hydroxy-4-methylphenyl)trifluoroborate acts as a potent boronic acid surrogate .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to form carbon-carbon bonds, a critical process in the synthesis of many organic compounds. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of chemical structures.

Pharmacokinetics

Organoboron compounds like this are generally known for their stability . They are moisture- and air-stable, which can impact their bioavailability .

Result of Action

The primary result of the action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides involved in the reaction.

Action Environment

The action of Potassium (3-hydroxy-4-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be remarkably compliant with strong oxidative conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water and consult a physician .

未来方向

Potassium trifluoroborates, including Potassium (3-hydroxy-4-methylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them promising candidates for future research and applications in various chemical reactions .

属性

IUPAC Name |

potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMQLXIBOAMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)

![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)